molecular formula C22H23N5O3 B11406983 6-amino-2-methyl-8-(3,4,5-trimethoxyphenyl)-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile

6-amino-2-methyl-8-(3,4,5-trimethoxyphenyl)-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile

Cat. No.: B11406983
M. Wt: 405.4 g/mol
InChI Key: OCUCXWLHEUOTIN-UHFFFAOYSA-N
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Description

6-Amino-2-methyl-8-(3,4,5-trimethoxyphenyl)-1,2,3,7,8,8a-hexahydroisoquinoline-5,7,7-tricarbonitrile is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-methyl-8-(3,4,5-trimethoxyphenyl)-1,2,3,7,8,8a-hexahydroisoquinoline-5,7,7-tricarbonitrile typically involves multi-step organic reactions. The process often starts with the preparation of the core hexahydroisoquinoline structure, followed by the introduction of the amino, methyl, and trimethoxyphenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems helps in maintaining consistent reaction conditions, thereby optimizing the yield and reducing the production costs. The scalability of the synthetic route is a crucial factor in its industrial application.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-methyl-8-(3,4,5-trimethoxyphenyl)-1,2,3,7,8,8a-hexahydroisoquinoline-5,7,7-tricarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

6-Amino-2-methyl-8-(3,4,5-trimethoxyphenyl)-1,2,3,7,8,8a-hexahydroisoquinoline-5,7,7-tricarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-amino-2-methyl-8-(3,4,5-trimethoxyphenyl)-1,2,3,7,8,8a-hexahydroisoquinoline-5,7,7-tricarbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-amino-2-methyl-8-(3,4,5-trimethoxyphenyl)-1,2,3,7,8,8a-hexahydroisoquinoline-5,7,7-tricarbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H23N5O3

Molecular Weight

405.4 g/mol

IUPAC Name

6-amino-2-methyl-8-(3,4,5-trimethoxyphenyl)-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile

InChI

InChI=1S/C22H23N5O3/c1-27-6-5-14-15(9-23)21(26)22(11-24,12-25)19(16(14)10-27)13-7-17(28-2)20(30-4)18(8-13)29-3/h5,7-8,16,19H,6,10,26H2,1-4H3

InChI Key

OCUCXWLHEUOTIN-UHFFFAOYSA-N

Canonical SMILES

CN1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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